molecular formula C19H22ClN5O2 B10997198 N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10997198
M. Wt: 387.9 g/mol
InChI Key: GPCNHZDFKIWEIX-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a pyridine moiety, and a chlorobenzyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions to form the piperazine ring.

    Introduction of the pyridine moiety: The piperazine intermediate is then reacted with a pyridine derivative, such as 2-chloropyridine, under nucleophilic substitution conditions.

    Attachment of the chlorobenzyl group: The resulting compound is further reacted with 3-chlorobenzylamine in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorobenzyl position.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of a piperazine ring, pyridine moiety, and chlorobenzyl group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN5O2/c20-16-5-3-4-15(12-16)13-22-18(26)14-23-19(27)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27)

InChI Key

GPCNHZDFKIWEIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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